molecular formula C22H29NO2 B4999737 4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine

4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine

Cat. No. B4999737
M. Wt: 339.5 g/mol
InChI Key: CJVRMJIOBJQEAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine involves multiple steps, including the reaction of N-methylisatoic anhydride with amines like 2-morpholinoethylamine or 1-aminoadamantane. These reactions yield intermediates that can further react to produce derivatives with diazaphosphorinone rings and other complex structures (Borkenhagen et al., 1996). The synthesis routes often employ cyclization reactions, reductions, and specific reagent interactions to achieve the desired morpholine and adamantyl-incorporated structures, showcasing the compound's synthetic complexity and the versatility of its chemical formation processes.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-methylspiro morpholines with adamantane, demonstrates the influence of adamantane on forcing certain group orientations and the slow enantiomerization process, which can be observed through dynamic NMR spectroscopy (Kolocouris et al., 1998). These structural insights highlight the compound's complex stereochemistry and the dynamic behavior of its molecular conformations under varying conditions.

Chemical Reactions and Properties

Compounds within this chemical family engage in a variety of chemical reactions, including hydrolysis, oxidation, and complexation with other molecules. For instance, specific derivatives can react with hexafluoroacetone to produce phosphorane structures or undergo oxidation to yield phosphoryl compounds (Borkenhagen et al., 1996). These reactions not only elucidate the compound's reactivity but also its potential to form diverse chemical structures with varying properties.

Physical Properties Analysis

The physical properties of morpholine and adamantane derivatives, such as their crystal structures and conformational dynamics, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of certain derivatives reveals specific conformational preferences and intermolecular interactions, which can significantly influence their physical state, solubility, and stability (Kolocouris et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Morpholine rings are found in many biologically active compounds and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many morpholine derivatives are associated with certain hazards and safety concerns .

properties

IUPAC Name

[3-(4-methylphenyl)-1-adamantyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16-2-4-19(5-3-16)21-11-17-10-18(12-21)14-22(13-17,15-21)20(24)23-6-8-25-9-7-23/h2-5,17-18H,6-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVRMJIOBJQEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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